2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide
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Overview
Description
2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C19H14FN5O2 and its molecular weight is 363.352. The purity is usually 95%.
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Scientific Research Applications
Molecular Probes and Imaging Agents
This compound has been studied for its applications as a molecular probe due to its high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). Optimized derivatives have shown potential as pharmacological probes for studying the A2AAR, highlighting their utility in understanding receptor function and for potential diagnostic applications in neurology and oncology (Kumar et al., 2011).
Neuroinflammation and TSPO Ligands
Pyrazolo[1,5-a]pyrimidines, closely related to the compound , have been synthesized and evaluated in vitro for their potential to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker for neuroinflammatory processes. These compounds have shown promising results as in vivo PET-radiotracers for imaging neuroinflammation, which could be crucial for diagnosing and understanding neurological diseases (Damont et al., 2015).
Anti-Cancer Activity
Derivatives of pyrazolopyrimidine, including compounds with similar structural motifs, have been explored for their anti-cancer activities. Specific focus has been on synthesizing and testing these compounds against various cancer cell lines, indicating their potential as lead compounds for developing new cancer therapies (Hammam et al., 2005).
Antimicrobial and Antibacterial Agents
The structural framework of pyrazolo[3,4-d]pyrimidines has been utilized to develop novel compounds with significant antimicrobial and antibacterial properties. Research in this area focuses on synthesizing derivatives and evaluating their efficacy against various bacterial strains, contributing to the search for new antibiotics to combat resistant bacterial infections (Bondock et al., 2008).
Anti-Inflammatory Drugs
Research has also focused on the synthesis of pyrazolo[3,4-d]pyrimidines for their potential anti-inflammatory properties. Studies involve evaluating the efficacy of these compounds as COX-2 inhibitors, which could lead to the development of new anti-inflammatory medications without the gastrointestinal side effects associated with traditional NSAIDs (Auzzi et al., 1983).
Mechanism of Action
Target of Action
Similar compounds have been studied for their antitubercular activity , suggesting that they may target Mycobacterium tuberculosis
Mode of Action
It’s suggested that meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target . This might hint at the compound’s ability to interact with its targets.
Biochemical Pathways
The compound’s structural similarity to other pyrazolo[3,4-d]pyrimidines suggests that it may affect similar biochemical pathways. These could include pathways involved in bacterial cell wall synthesis or DNA replication, which are common targets of antitubercular drugs.
Pharmacokinetics
It’s noted that similar compounds have a clogp value less than 4 and molecular weight < 400 , which are favorable properties for drug-likeness and bioavailability.
Result of Action
Similar compounds have shown in vitro activity against the gfp reporter strain of mycobacterium tuberculosis , suggesting that this compound may also have antitubercular activity.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O2/c20-13-6-8-15(9-7-13)25-18-16(10-22-25)19(27)24(12-21-18)11-17(26)23-14-4-2-1-3-5-14/h1-10,12H,11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQYSWBECSLROC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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